![molecular formula C21H17N3O2 B277786 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277786.png)
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. This molecule is known to inhibit the activity of a protein called BRD4, which plays a critical role in the development and progression of cancer.
Mecanismo De Acción
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide binds to the bromodomain of BRD4, which prevents it from binding to acetylated histones and other transcriptional co-activators. This leads to the inhibition of transcription of genes involved in cell growth and proliferation, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a selective inhibitory effect on BRD4, with minimal effects on other BET family proteins. This selectivity is important for minimizing off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for BRD4, which minimizes off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its relatively low potency compared to other BRD4 inhibitors. This can make it challenging to achieve therapeutic concentrations in vivo. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of focus is the development of more potent analogs of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can achieve higher therapeutic concentrations in vivo. Another area of focus is the development of more soluble formulations of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can be administered more easily in vivo. In addition, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and to identify biomarkers that can be used to predict response to treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide as a potential cancer therapy.
Métodos De Síntesis
The synthesis of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-pyridinyl-1,3-benzoxazol-5-amine, which is then reacted with 4-ethylbenzoyl chloride to obtain 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified using column chromatography to obtain a pure compound with high yield.
Aplicaciones Científicas De Investigación
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the transcriptional regulation of genes involved in cell growth and proliferation, making it an attractive target for cancer therapy. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including leukemia, lymphoma, and solid tumors.
Propiedades
Fórmula molecular |
C21H17N3O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-ethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-2-14-5-7-15(8-6-14)20(25)23-17-9-10-19-18(12-17)24-21(26-19)16-4-3-11-22-13-16/h3-13H,2H2,1H3,(H,23,25) |
Clave InChI |
MPIKLFFYHIWWSV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




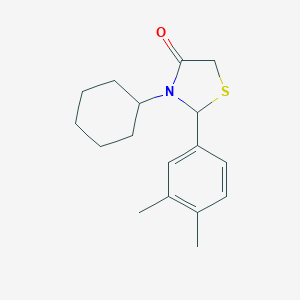
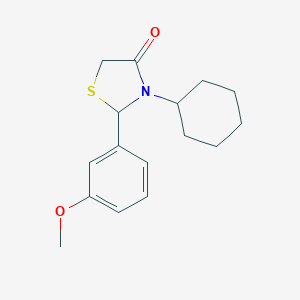
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
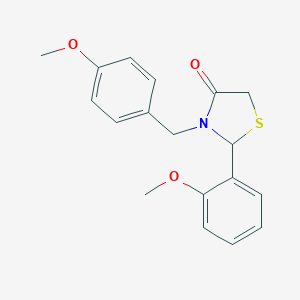

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)

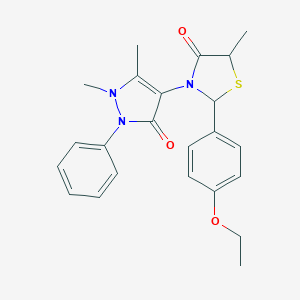

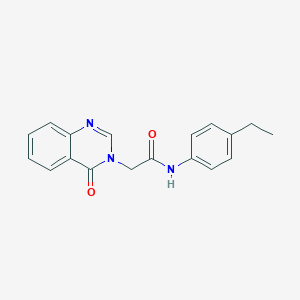

![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)